
1,4,5,8-Tetrafluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetrafluoronaphthalene is a chemical compound with the molecular formula C10H4F4. It is a derivative of naphthalene, where four hydrogen atoms are replaced by fluorine atoms at the 1, 4, 5, and 8 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetrafluoronaphthalene can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives. For example, the reaction of naphthalene with a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor can yield this compound. The reaction conditions typically involve controlled temperatures and the presence of a catalyst to facilitate the fluorination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of advanced fluorination techniques and equipment helps in achieving efficient production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetrafluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic and electrophilic substitution reactions. For instance, it can react with nucleophiles such as amines or thiols to form substituted derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding naphthoquinones or reduction to yield partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride can facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted naphthalene derivatives, while oxidation can produce naphthoquinones .
Aplicaciones Científicas De Investigación
1,4,5,8-Tetrafluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the study of aromaticity and fluorine chemistry.
Biology: Fluorinated naphthalene derivatives are explored for their potential as bioactive molecules, including enzyme inhibitors and fluorescent probes.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds with improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-tetrafluoronaphthalene involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes or receptors, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrafluoronaphthalene: Another fluorinated naphthalene derivative with fluorine atoms at different positions.
1,4,5,8-Naphthalenetetracarboxylic Dianhydride: A related compound with carboxylic acid groups instead of fluorine atoms.
Uniqueness
1,4,5,8-Tetrafluoronaphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propiedades
Número CAS |
60188-51-4 |
|---|---|
Fórmula molecular |
C10H4F4 |
Peso molecular |
200.13 g/mol |
Nombre IUPAC |
1,4,5,8-tetrafluoronaphthalene |
InChI |
InChI=1S/C10H4F4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H |
Clave InChI |
QXSLBLMJUUQZDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=CC=C(C2=C1F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


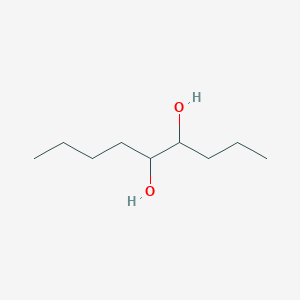
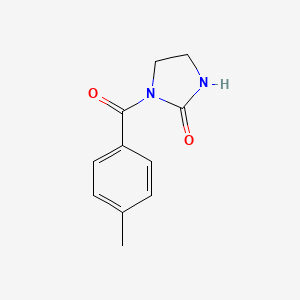
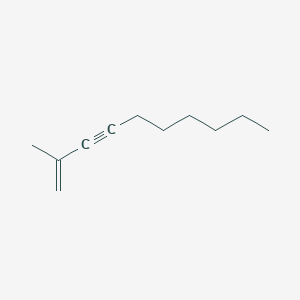
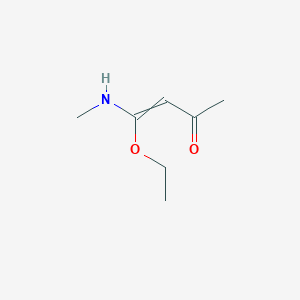
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
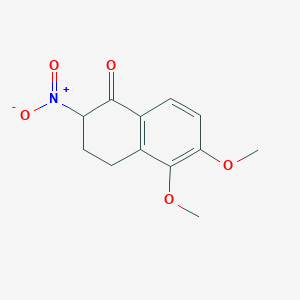
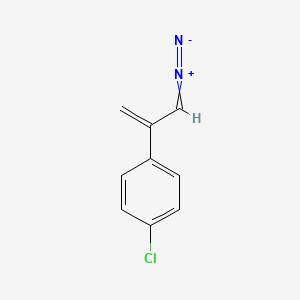
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
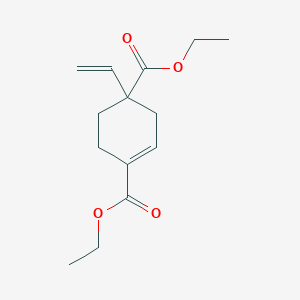

![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
